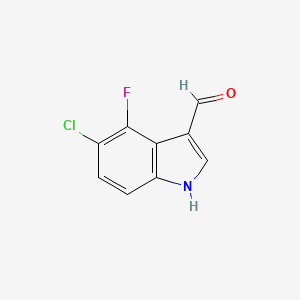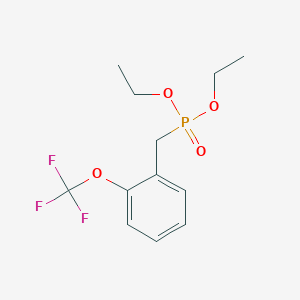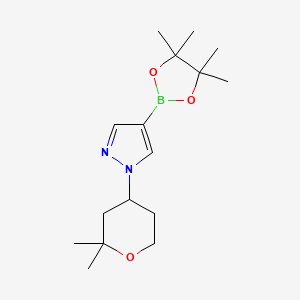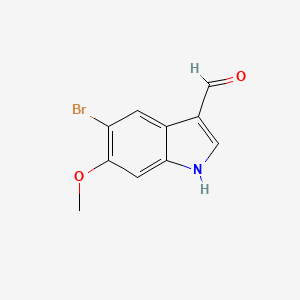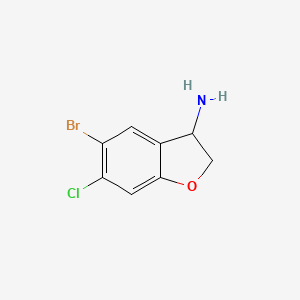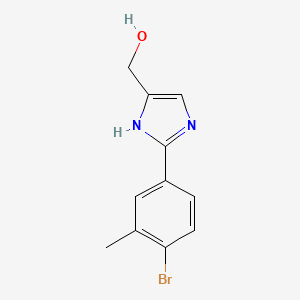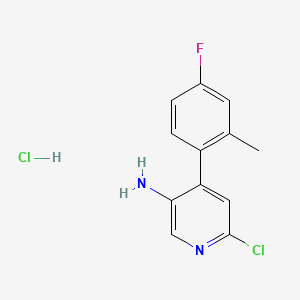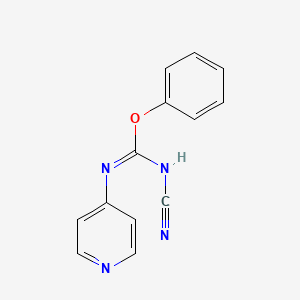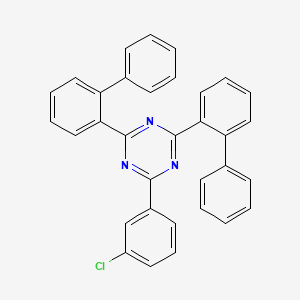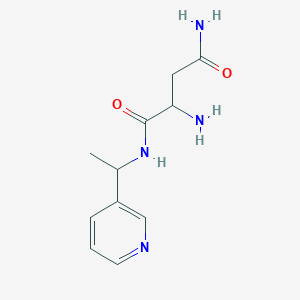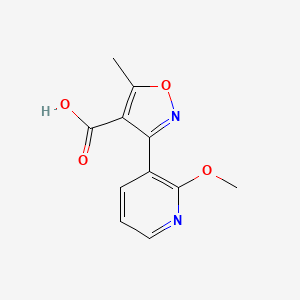
3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and an isoxazole ring substituted with a carboxylic acid group at the 4-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine or isoxazole rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(2-hydroxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid, while reduction of the carboxylic acid group can produce 3-(2-methoxypyridin-3-yl)-5-methylisoxazole-4-methanol .
Scientific Research Applications
3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine: This compound has a similar pyridine ring structure but differs in the presence of a pyrazole ring instead of an isoxazole ring.
2-Methoxypyridine-3-boronic acid: This compound shares the methoxypyridine moiety but lacks the isoxazole and carboxylic acid groups.
Uniqueness
3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxypyridine and isoxazole moieties allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-(2-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-8(11(14)15)9(13-17-6)7-4-3-5-12-10(7)16-2/h3-5H,1-2H3,(H,14,15) |
InChI Key |
CWBJUBJREZQMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(N=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


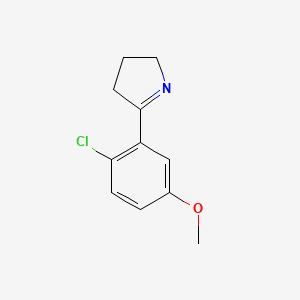


![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)
